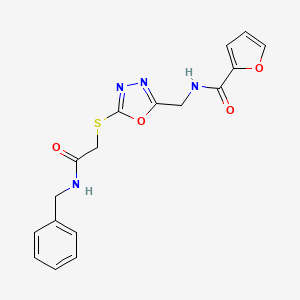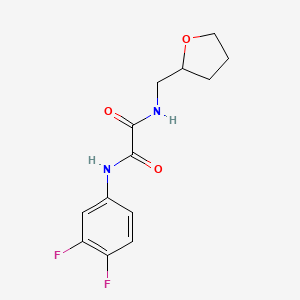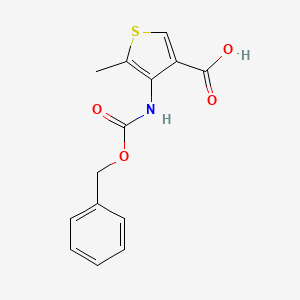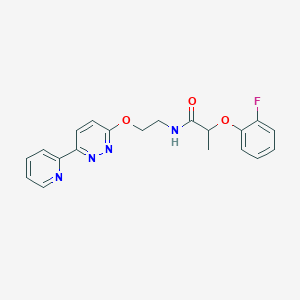![molecular formula C21H19ClN6O3 B2950543 2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide CAS No. 1251550-32-9](/img/structure/B2950543.png)
2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide is a useful research compound. Its molecular formula is C21H19ClN6O3 and its molecular weight is 438.87. The purity is usually 95%.
BenchChem offers high-quality 2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
The compound you’re referring to, commonly known by its structure as a triazole derivative, has a variety of applications in scientific research due to its pharmacological potentials. Here’s a comprehensive analysis focusing on six unique applications:
Antifungal Applications
Triazole compounds are well-known for their antifungal properties. They can bind with enzymes and receptors in biological systems, which makes them effective against fungal infections. For instance, drugs like fluconazole and voriconazole contain triazole moieties and are used to treat fungal diseases .
Anticancer Activities
The triazole core is a crucial component in the design of anticancer drugs. Some triazole derivatives have been evaluated for their inhibitory activities against various cancer cell lines, showing promising results in terms of antiproliferative activities . These compounds can interfere with cell signaling pathways, leading to the inhibition of cancer cell growth.
Antimicrobial Properties
Apart from antifungal effects, triazoles also exhibit broad-spectrum antimicrobial activity. They have been used to develop new classes of antibacterial agents, especially to combat multidrug-resistant pathogens . This makes them valuable in the ongoing fight against antibiotic resistance.
Antiviral Potential
Triazole derivatives have shown potential as antiviral agents. Their ability to interact with different biological targets allows them to be used in the synthesis of compounds with antiviral activities . This is particularly important in the development of new treatments for viral infections.
Antioxidant Effects
These compounds can act as antioxidants, reducing or neutralizing free radicals and thus protecting cells against oxidative damage . This property is significant in the prevention of diseases that are caused or exacerbated by oxidative stress.
Sedative-Hypnotic Use
Some triazole derivatives are used in sedative-hypnotic drugs, which are medications that can induce sleep or sedation. An example of such a drug is estazolam . These compounds are important in the treatment of sleep disorders and conditions requiring sedation.
Mécanisme D'action
Target of Action
The compound, also known as 2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide, is a heterocyclic compound . Heterocyclic compounds, particularly those containing a triazole ring, are known to interact with a variety of enzymes and receptors in biological systems . .
Mode of Action
Triazole compounds are known for their ability to form hydrogen bonds with different targets, which can lead to changes in the function of these targets . This interaction can result in a variety of biological activities, depending on the specific targets involved .
Biochemical Pathways
Triazole compounds are known to show versatile biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the ability of heterocyclic compounds, such as those containing a triazole ring, to form hydrogen bonds with different targets can improve their pharmacokinetic, pharmacological, and toxicological properties .
Result of Action
Triazole compounds are known to show a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
It is known that the biological activity of triazole compounds can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Propriétés
IUPAC Name |
2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O3/c22-14-6-3-5-13(11-14)18-24-20(31-26-18)16-9-4-10-27-19(16)25-28(21(27)30)12-17(29)23-15-7-1-2-8-15/h3-6,9-11,15H,1-2,7-8,12H2,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGPPFCOQDPUJDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)N3C=CC=C(C3=N2)C4=NC(=NO4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}-N-cyclopentylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2950462.png)
![6-Benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2950464.png)
![N-(2-methoxybenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2950466.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2950468.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2950473.png)
![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2950474.png)
![N-(4-ethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2950476.png)


![(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(3-chlorobenzylidene)propanehydrazide](/img/structure/B2950482.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[4-(propan-2-yl)phenyl]methyl}propanamide](/img/structure/B2950483.png)